

Application Notes and Protocols for PF-543 in Kinase Assays

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Compound of Interest

Compound Name: YM-543

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These application notes provide detailed protocols and guidelines for utilizing PF-543, a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), in kinase assays.

Introduction

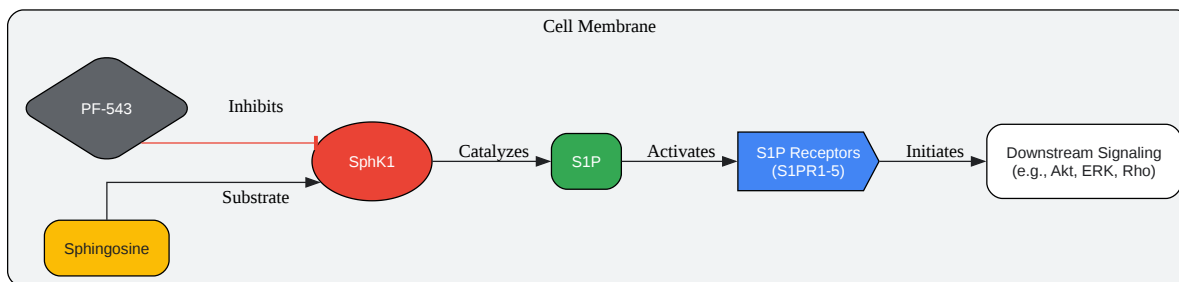
PF-543 is a cell-permeable, reversible, and sphingosine-competitive inhibitor of Sphingosine Kinase 1 (SphK1)[1][2][3]. It exhibits high selectivity for SphK1 over SphK2 and a wide range of other protein and lipid kinases[1][2][4]. SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes, including cell growth, proliferation, survival, and migration[5][6]. Dysregulation of the SphK1/S1P signaling pathway is implicated in various diseases, including cancer, inflammation, and fibrosis[5][7]. PF-543 serves as a valuable tool for studying the biological functions of SphK1 and for the development of novel therapeutics targeting this pathway.

Mechanism of Action

PF-543 acts as a competitive inhibitor with respect to the substrate sphingosine[1][2][8]. It binds to the active site of SphK1, preventing the binding and subsequent phosphorylation of sphingosine to S1P[8][9]. This leads to a decrease in intracellular S1P levels and a corresponding increase in sphingosine levels[1][2][6].

Signaling Pathway

The signaling pathway involving SphK1 is crucial for maintaining cellular homeostasis.



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Caption: SphK1 Signaling Pathway and Inhibition by PF-543.

Quantitative Data

PF-543 has been characterized by its high potency and selectivity for SphK1. The following table summarizes key quantitative data.

| Parameter | Value | Target/System | Reference |
|-------------|--|-------------------------|---------------|
| IC50 | 2.0 nM | Recombinant Human SphK1 | [1][2][3][10] |
| 1.0 nM | C17-S1P formation in 1483 cells | [2][11] | |
| 26.7 nM | S1P formation in human whole blood | [2][7][11] | |
| 28 nM | GFP-tagged SK1 in HEK293 cells | [2] | |
| Ki | 3.6 nM | Recombinant Human SphK1 | [1][2][3][10] |
| Kd | 5 nM | Recombinant Human SphK1 | [1] |
| Selectivity | >100-fold | Over SphK2 | [1][2][3][11] |
| >5,000-fold | Over S1P1-5 receptors and 48 other kinases | [4] | |

Experimental Protocols

In Vitro Kinase Assay using a Microfluidic Mobility-Shift Assay

This protocol is adapted from a 384-well format assay for measuring SphK1 activity[1][10].

Materials:

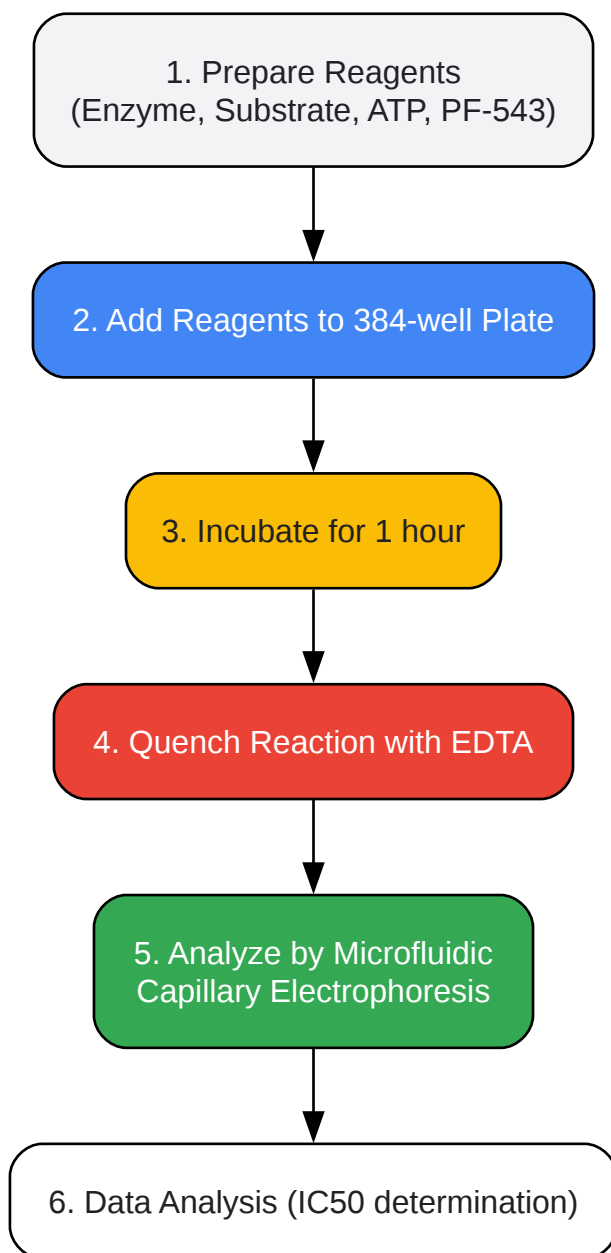
- Recombinant Human SphK1-His6
- PF-543
- FITC-labeled Sphingosine (Substrate)

- ATP
- Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 μM sodium orthovanadate, 1 mM DTT
- Quench Solution: 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES
- 384-well plates
- Microfluidic capillary electrophoresis system (e.g., Caliper LabChip 3000)

Procedure:

- Compound Preparation: Prepare a serial dilution of PF-543 in DMSO. The final DMSO concentration in the assay should be 2%.
- Reaction Mixture Preparation: In a 384-well plate, add the following components to a final volume of 10 μL:
 - 3 nM SphK1-His6
 - 1 μM FITC-sphingosine
 - 20 μM ATP
 - PF-543 at desired concentrations
 - Assay Buffer
- Incubation: Incubate the reaction mixture for 1 hour at room temperature.
- Quenching: Stop the reaction by adding 20 μL of Quench Solution to each well.
- Detection: Analyze the samples using a microfluidic capillary electrophoresis system. The instrument separates the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated fluorescent substrate (FITC-sphingosine).

- Data Analysis: Quantify the peaks corresponding to the substrate and product. Calculate the percentage of inhibition for each concentration of PF-543 and determine the IC50 value.



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Caption: Workflow for an in vitro SphK1 kinase assay.

Cellular Assay for SphK1 Activity

This protocol measures the ability of PF-543 to inhibit S1P formation in cells.

Materials:

- Cell line expressing SphK1 (e.g., 1483 head and neck carcinoma cells)[1][6]
- PF-543
- Cell culture medium
- C17-sphingosine (or other suitable lipid precursor)
- LC-MS/MS system for lipid analysis

Procedure:

- **Cell Culture:** Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of PF-543 for a specified period (e.g., 1 hour).
- **Substrate Addition:** Add C17-sphingosine to the medium and incubate for an appropriate time to allow for its conversion to C17-S1P.
- **Lipid Extraction:** Wash the cells with PBS and extract the lipids using a suitable solvent system (e.g., methanol/chloroform).
- **Analysis:** Analyze the lipid extracts by LC-MS/MS to quantify the levels of C17-S1P and other relevant sphingolipids.
- **Data Analysis:** Determine the concentration-dependent inhibition of C17-S1P formation by PF-543 and calculate the IC₅₀ value.

Troubleshooting

- Low signal-to-noise ratio in the in vitro assay:
 - Optimize enzyme and substrate concentrations.

- Ensure the purity and activity of the recombinant enzyme.
- Check the integrity of the fluorescent substrate.
- High variability in cellular assays:
 - Ensure consistent cell seeding density and health.
 - Optimize incubation times for compound treatment and substrate addition.
 - Use a robust and validated lipid extraction protocol.
- Insolubility of PF-543:
 - PF-543 is soluble in DMSO[7]. Prepare a high-concentration stock solution in DMSO and then dilute it in the assay buffer or cell culture medium. Avoid high final concentrations of DMSO in the assay.

Conclusion

PF-543 is a highly potent and selective inhibitor of SphK1, making it an indispensable tool for investigating the role of the SphK1/S1P signaling pathway in health and disease. The provided protocols offer a starting point for researchers to effectively utilize PF-543 in their kinase assay studies. Careful optimization of experimental conditions is recommended to ensure reliable and reproducible results.

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